3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine
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Overview
Description
3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is a synthetic organic compound characterized by its unique structural features, which include a sulfonyl group attached to a dimethylphenyl ring and an isobutoxy group attached to a dimethylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 2,4,6-trimethylpyridine and an appropriate sulfonyl chloride.
Introduction of the Isobutoxy Group: The isobutoxy group can be introduced via an etherification reaction, where 2-isobutoxy-4,6-dimethylpyridine is formed by reacting the pyridine derivative with isobutyl alcohol in the presence of an acid catalyst.
Attachment of the Dimethylphenylsulfonyl Group: The final step involves the sulfonylation of the pyridine derivative using 2,5-dimethylbenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The aromatic ring and the pyridine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents such as sodium methoxide (NaOCH₃).
Major Products
Oxidation: Products may include 3-[(2,5-Dimethylphenyl)sulfonyl]-2-formyl-4,6-dimethylpyridine.
Reduction: Products may include 3-[(2,5-Dimethylphenyl)thio]-2-isobutoxy-4,6-dimethylpyridine.
Substitution: Products depend on the substituents introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine can serve as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.
Biology and Medicine
This compound may exhibit biological activity, potentially serving as a lead compound in drug discovery. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for further pharmacological studies.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism by which 3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The sulfonyl group could form strong interactions with amino acid residues, while the isobutoxy and dimethyl groups could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine
- 3-[(2,5-Dimethylphenyl)sulfonyl]-2-ethoxy-4,6-dimethylpyridine
- 3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-diethylpyridine
Uniqueness
Compared to similar compounds, 3-[(2,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine may offer unique properties such as enhanced stability or specific reactivity due to the presence of the isobutoxy group and the particular positioning of the dimethyl groups on the phenyl ring
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-12(2)11-23-19-18(15(5)10-16(6)20-19)24(21,22)17-9-13(3)7-8-14(17)4/h7-10,12H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYWPZAQCRZCSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(N=C(C=C2C)C)OCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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